N-Desmethyl Ivabradine D6 HCl

Beschreibung

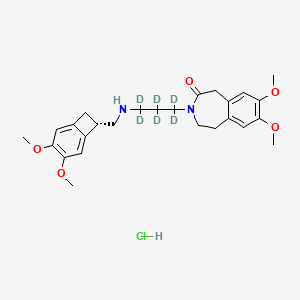

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIKWNQFDQJGS-OTVKAUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Ivabradine D6 Hydrochloride: Properties, Applications, and Analytical Protocols

This guide provides a comprehensive technical overview of N-Desmethyl Ivabradine D6 Hydrochloride (HCl), a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, its pivotal role in pharmacokinetic and bioanalytical studies, and provide detailed, field-proven protocols for its application.

Introduction: The Significance of a Deuterated Metabolite

N-Desmethyl Ivabradine is the major and pharmacologically active metabolite of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][] Ivabradine's therapeutic effect is achieved by selectively inhibiting the If current in the sinoatrial node, thereby reducing the heart rate.[3] The metabolism of Ivabradine to N-Desmethyl Ivabradine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][4]

Accurate quantification of both Ivabradine and its active metabolite in biological matrices is paramount for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This is where N-Desmethyl Ivabradine D6 HCl, a stable isotope-labeled (SIL) analogue of the metabolite, becomes an indispensable tool. The incorporation of six deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous metabolite by mass spectrometry, without significantly altering its chemical behavior. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enhancing the accuracy and precision of quantification.[1][5]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

| Property | Value |

| Chemical Name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, hydrochloride (1:1)[5] |

| Synonyms | N-Desmethyl Ivabradine D6 Hydrochloride, N-Demethylivabradine-d6 Hydrochloride[][6] |

| CAS Number | 1346600-74-5[7] |

| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅[7][8] |

| Molecular Weight | 497.06 g/mol [7][8] (Note: Minor variations in reported molecular weights exist across different suppliers, typically ranging from 497.02 to 497.1 g/mol ).[][6][9] |

| Appearance | White to Beige Solid[][] |

| Solubility | Slightly soluble in Chloroform and Methanol.[][] |

| Storage Conditions | Store at -20°C for long-term stability.[6][11] |

| Purity | Typically available at ≥98% by HPLC.[] |

The Role of this compound in Bioanalytical Assays

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods. The rationale for using a stable isotope-labeled internal standard is rooted in its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring a highly reliable and reproducible assay.[5][12]

Below is a diagram illustrating the metabolic pathway of Ivabradine and the role of this compound in its quantification.

Caption: Metabolic pathway of Ivabradine and the role of its deuterated metabolite as an internal standard.

Experimental Protocol: Quantification of Ivabradine and N-Desmethyl Ivabradine in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step protocol for the simultaneous determination of Ivabradine and N-Desmethyl Ivabradine in human plasma, employing this compound as an internal standard. This protocol is a synthesis of established methodologies and best practices in the field.[5][13][14]

Materials and Reagents

-

Ivabradine reference standard

-

N-Desmethyl Ivabradine reference standard

-

This compound (Internal Standard)

-

Human plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ivabradine, N-Desmethyl Ivabradine, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ivabradine and N-Desmethyl Ivabradine stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase A: 5 mM Ammonium acetate in water.[5]

-

Mobile Phase B: Methanol.[5]

-

Gradient Elution: A suitable gradient to ensure separation of the analytes from matrix components.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ivabradine: m/z 469.3 → 262.2

-

N-Desmethyl Ivabradine: m/z 455.3 → 262.2

-

N-Desmethyl Ivabradine D6: m/z 461.3 → 268.2

(Note: The specific MRM transitions should be optimized for the instrument in use.)

-

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Interpretation and Quality Control

The concentration of Ivabradine and N-Desmethyl Ivabradine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The use of QC samples at low, medium, and high concentrations within the calibration range is crucial for ensuring the validity of the analytical run.

Conclusion

This compound is a vital tool for the accurate and precise quantification of Ivabradine and its active metabolite in biological samples. Its use as an internal standard in LC-MS/MS assays is a cornerstone of modern bioanalytical chemistry, enabling robust pharmacokinetic and clinical studies. This guide has provided a comprehensive overview of its properties and a detailed protocol for its application, empowering researchers to conduct high-quality, reliable analyses in their drug development programs.

References

-

Veeprho. (n.d.). rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Retrieved from [Link]

- Tardif, J. C. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(10), 688–692.

-

Drugs.com. (2023). Ivabradine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ARTIS STANDARDS. (n.d.). This compound. Retrieved from [Link]

- Brieflands. (2019). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Pharmaceutical and Biomedical Research.

-

European Medicines Agency. (2016). Ivabradine JensonR. Retrieved from [Link]

- Jetir.org. (2019).

- The Bioscan. (2025).

- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2017).

- ResearchGate. (2012).

- ResearchGate. (2012).

- PubMed. (2013).

- PubMed. (2015). [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma].

Sources

- 1. veeprho.com [veeprho.com]

- 3. achemtek.com [achemtek.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound [artis-standards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Desmethyl Ivabradine D6 HCl: The Gold Standard for Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Ivabradine D6 Hydrochloride (HCl), a deuterium-labeled stable isotope analog of the principal active metabolite of Ivabradine. We delve into its fundamental role as an internal standard in high-precision bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document covers the compound's physicochemical properties, the rationale behind its isotopic labeling, and its critical application in pharmacokinetic and drug metabolism studies. Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are presented, grounded in established scientific principles and regulatory guidelines. This guide serves as an essential resource for scientists engaged in the development and validation of robust analytical methods for Ivabradine and its metabolites.

Introduction: The Context of Ivabradine and the Need for Precision

Ivabradine is a heart rate-lowering medication used in the management of stable angina and heart failure.[1] It functions by selectively inhibiting the I(f) current in the sinoatrial node, which is crucial for regulating heart rate.[1] Upon administration, Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] This process yields several metabolites, the most significant of which is N-desmethyl ivabradine (S18982) . This N-demethylated metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in human plasma at concentrations approximately 40% of the parent compound, contributing to the overall therapeutic effect.[1]

Given the clinical significance of both the parent drug and its active metabolite, accurately quantifying their concentrations in biological matrices (e.g., plasma, urine) is paramount for:

-

Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of Ivabradine.

-

Bioequivalence (BE) Studies: Establishing therapeutic equivalence for generic formulations.

-

Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs on Ivabradine's metabolism.[4]

-

Therapeutic Drug Monitoring (TDM): Optimizing dosing regimens in specific patient populations.

The "gold standard" for such quantitative analysis is Isotope Dilution Mass Spectrometry (IDMS), which relies on a Stable Isotope-Labeled Internal Standard (SIL-IS). N-Desmethyl Ivabradine D6 HCl is precisely this—a high-purity SIL-IS designed for the robust quantification of N-desmethyl ivabradine.[5][6][7]

Physicochemical Profile and the Significance of Design

The utility of this compound stems from its specific molecular design. Its properties are tailored for its function as an ideal internal standard.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | 3-[1,1,2,2,3,3-hexadeuterio-3-[[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | [8][] |

| CAS Number | 1346600-74-5 | [5][10][11] |

| Molecular Formula | C₂₆H₂₈D₆N₂O₅ • HCl | [6] |

| Molecular Weight | 497.1 g/mol | [6][8][10] |

| Appearance | White to Beige Solid | [] |

| Purity | Typically ≥98% | [][11] |

| Solubility | Soluble in Methanol and Chloroform (Slightly) | [6][] |

| Storage | -20°C for long-term stability | [6][10] |

The Rationale Behind Deuterium (D6) Labeling

The "D6" designation signifies that six hydrogen atoms on the propyl chain have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6][] This strategic placement is critical for several reasons:

-

Chemical Equivalence: Deuterium labeling does not significantly alter the physicochemical properties of the molecule.[7][12] Therefore, this compound behaves nearly identically to its non-labeled counterpart during sample extraction, chromatography, and ionization.[7][13] This ensures that any analyte loss during sample workup is accurately mirrored by the internal standard.

-

Mass Differentiation: The six deuterium atoms create a mass shift of +6 Daltons compared to the endogenous analyte. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the internal standard without cross-talk.

-

Label Stability: The deuterium atoms are placed on carbon atoms within the alkyl chain, which are not susceptible to back-exchange with protons from the solvent or matrix under typical bioanalytical conditions.[12] Placing labels on heteroatoms like oxygen or nitrogen would risk label loss, compromising the assay's integrity.[12]

The Hydrochloride (HCl) Salt Form

The compound is supplied as a hydrochloride salt. This formulation enhances the compound's stability as a solid and often improves its solubility in the polar solvents used for preparing stock solutions.

Core Application: A Guide to Bioanalytical Quantification via LC-MS/MS

This compound is almost exclusively used as an internal standard for the quantification of N-desmethyl ivabradine. The following section outlines a typical workflow, grounded in regulatory expectations for bioanalytical method validation.[14][15][16]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on adding a known quantity of an isotopically labeled standard to a sample. The ratio of the signal from the natural analyte to the signal from the labeled standard is measured by the mass spectrometer. This ratio is directly proportional to the concentration of the analyte. Because the analyte and the SIL-IS are affected proportionally by variations in sample preparation and instrument response, the ratio remains constant, leading to exceptionally accurate and precise results.[7][17]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Step-by-Step Workflow

This protocol provides a robust starting point for method development. Optimization is necessary based on the specific matrix and instrumentation.

Step 1: Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock: Accurately weigh ~1 mg of this compound and dissolve it in a known volume (e.g., 1.0 mL) of methanol to create a 1 mg/mL stock solution. Store at -20°C or below.

-

Analyte Stock: Prepare a corresponding stock solution of non-labeled N-desmethyl ivabradine.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution of the IS by diluting the IS stock solution to a concentration that yields a robust signal (e.g., 50 ng/mL).

Step 2: Sample Preparation (Protein Precipitation - A Common Approach)

-

Aliquot 100 µL of the biological sample (e.g., human plasma), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to every tube (except for "double blank" samples). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: General workflow for bioanalytical sample preparation.

Step 3: LC-MS/MS Conditions The goal is to achieve chromatographic separation from matrix interferences and obtain specific and sensitive detection.

| Parameter | Typical Condition | Rationale |

| LC Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention for the analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analytes for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent to elute the analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |

| Gradient | Start at 20% B, ramp to 95% B, hold, then re-equilibrate | A gradient ensures that both the metabolite and any parent drug are eluted efficiently with good peak shape. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atoms in the structures are readily protonated. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

MRM Transitions: The key to specificity is monitoring unique mass transitions. The precursor ion is the protonated molecule [M+H]⁺. The product ion is a stable fragment generated by collision-induced dissociation (CID).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| N-desmethyl ivabradine | 455.2 | 262.2 | [4] |

| N-Desmethyl Ivabradine D6 (IS) | 461.2 | 262.2 | The +6 Da shift is in the precursor. The fragment, if it does not contain the labeled part, can be the same. A different fragment might also be chosen for added specificity. |

| Ivabradine (Parent Drug) | 469.2 | 177.2 | [4][18] |

Note: These m/z values are examples. They must be empirically determined and optimized on the specific mass spectrometer being used.

Method Validation: Ensuring Trustworthiness

Any bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA.[15][19][20] The use of this compound is instrumental in meeting these criteria:

-

Selectivity & Specificity: The unique MRM transition for the analyte, combined with chromatographic separation, ensures that the signal is only from the analyte of interest, free from interference from matrix components or other metabolites.

-

Accuracy & Precision: By normalizing for variability, the SIL-IS allows for the determination of analyte concentrations with high accuracy (closeness to the true value) and precision (reproducibility), typically requiring <15% deviation.[21]

-

Matrix Effect: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the biological matrix. This allows for reliable correction, a critical challenge in bioanalysis.[7]

-

Recovery: While the absolute recovery from the extraction process can be variable, the SIL-IS ensures that the ratio of analyte-to-IS remains constant, making the final calculated concentration independent of extraction efficiency.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for high-integrity science in the field of drug development. Its rational design as a stable isotope-labeled internal standard makes it indispensable for the accurate and precise quantification of the active N-desmethyl metabolite of Ivabradine. By effectively compensating for the inherent variabilities of bioanalytical procedures, it allows researchers to generate robust, reliable, and defensible pharmacokinetic and metabolic data that is crucial for regulatory submissions and clinical decision-making. The principles and protocols outlined in this guide provide a framework for leveraging this critical tool to its fullest potential.

References

-

Ivabradine - StatPearls - NCBI Bookshelf. (2025). National Center for Biotechnology Information. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

-

USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]

-

Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration. [Link]

-

M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). U.S. Food and Drug Administration. [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link]

-

rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. (n.d.). Veeprho. [Link]

-

Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]

-

Szafrański, T., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Rezk, M. R., et al. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. PubMed. [Link]

-

Representative chromatograms for ivabradine, N-desmethylivabradine and IS. (n.d.). ResearchGate. [Link]

-

Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (2012). Ingenta Connect. [Link]

-

Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016). International Journal of Clinical and Experimental Medicine. [Link]

-

This compound | 1346600-74-5. (n.d.). A Chemtek. [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]

-

This compound. (n.d.). ARTIS STANDARDS. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]-internal-standards-in-23l53o6v0z)

Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. e-century.us [e-century.us]

- 5. veeprho.com [veeprho.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Demethyl Ivabradine D6 Hydrochloride | Benchchem [benchchem.com]

- 8. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]

- 11. achemtek.com [achemtek.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. fda.gov [fda.gov]

- 16. nebiolab.com [nebiolab.com]

- 17. youtube.com [youtube.com]

- 18. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 20. moh.gov.bw [moh.gov.bw]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Ivabradine D6 Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-Desmethyl Ivabradine D6 Hydrochloride. N-Desmethyl Ivabradine is the principal active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and heart failure.[1][2] The deuterium-labeled analogue, N-Desmethyl Ivabradine D6 HCl, serves as a critical internal standard for pharmacokinetic (PK) and bioequivalence studies, enabling precise quantification in biological matrices via mass spectrometry.[3][4] This document details a plausible synthetic pathway, outlines rigorous analytical methods for structural confirmation and purity assessment, and discusses the rationale behind its use in modern drug development. It is intended for researchers, medicinal chemists, and analytical scientists in the pharmaceutical industry.

Introduction: The Role of Isotopically Labeled Metabolites in Drug Development

Ivabradine and its Active Metabolite

Ivabradine exerts its therapeutic effect by selectively and specifically inhibiting the If "funny" current in the sinoatrial node, resulting in a dose-dependent reduction in heart rate without affecting myocardial contractility or blood pressure.[1][2] Following administration, Ivabradine is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] The major active metabolite formed through N-demethylation is N-Desmethyl Ivabradine, which contributes to the overall pharmacological effect.[2]

The Imperative for Stable Isotope Labeling

In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. Quantitative bioanalysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the cornerstone of these studies. The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[5]

A SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[6][7] this compound is the deuterated form of the metabolite.[][9] Its key advantages as an internal standard include:

-

Co-elution: It has nearly identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation.

-

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[10]

-

Improved Accuracy and Precision: It effectively corrects for variations in sample preparation (e.g., extraction loss) and instrument response (e.g., matrix effects), leading to highly reliable data.[4]

The "D6" designation indicates that six hydrogen atoms have been replaced by deuterium, a choice that provides a significant mass shift (6 Da) to prevent isotopic crosstalk while being strategically placed on a metabolically stable part of the molecule.[11][12]

Synthesis of this compound

A direct, publicly documented synthesis for this specific labeled compound is proprietary. However, based on established synthetic routes for Ivabradine and general principles of isotopic labeling, a robust and logical pathway can be devised.[13][14] The core strategy involves the coupling of two key synthons: a deuterated benzazepinone core and a chiral primary amine derived from benzocyclobutane.

Rationale for the Synthetic Strategy

The synthesis is designed to introduce the deuterium label at a late stage, if possible, to maximize efficiency, but in this case, incorporating the D6-propyl chain onto the benzazepinone nucleus is a reliable approach. The key reaction is a nucleophilic substitution between the primary amine of the benzocyclobutane fragment and the alkyl halide of the deuterated benzazepinone fragment.

Sources

- 1. e-century.us [e-century.us]

- 2. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. veeprho.com [veeprho.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. metsol.com [metsol.com]

- 7. criver.com [criver.com]

- 9. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | C26H35ClN2O5 | CID 71315778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 14. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

Part 1: Foundational Concepts: From Parent Drug to Analytical Standard

An In-depth Technical Guide to N-Desmethyl Ivabradine D6 HCl (CAS: 1346600-74-5)

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of N-Desmethyl Ivabradine D6 Hydrochloride, a critical tool in the bioanalytical landscape. As drug development pipelines increasingly rely on precise pharmacokinetic (PK) and pharmacodynamic (PD) data, the need for highly reliable analytical methods has become paramount. This guide moves beyond simple protocols to explain the scientific rationale behind the use of this stable isotope-labeled internal standard, ensuring that researchers can develop and validate robust, trustworthy, and regulatory-compliant bioanalytical assays.

The Parent Compound: Ivabradine

Ivabradine is a heart rate-lowering medication used in the symptomatic management of chronic stable angina pectoris and heart failure.[1][2] Its mechanism of action is novel compared to traditional agents like beta-blockers or calcium channel blockers. Ivabradine selectively and specifically inhibits the "funny" current (I_f_) in the sinoatrial (SA) node of the heart.[2][3] The I_f_ current is a mixed sodium-potassium inward current that controls the spontaneous diastolic depolarization in the heart's pacemaker, thereby regulating heart rate.[3] By blocking this current, Ivabradine reduces the pacemaker firing rate, lowering the heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[2][4]

The Metabolic Pathway: Generation of N-Desmethyl Ivabradine

Upon oral administration, Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, resulting in an absolute bioavailability of approximately 40%.[3][4] This metabolism is mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] The primary metabolic pathway is N-demethylation, which produces the major circulating metabolite: S-18982 , more commonly known as N-Desmethyl Ivabradine .[5]

Crucially, this metabolite is not inactive. N-Desmethyl Ivabradine is considered equipotent to the parent drug and circulates at concentrations approximately 40% of those of Ivabradine.[4][5] This pharmacological activity necessitates its accurate quantification alongside the parent drug in any comprehensive pharmacokinetic or toxicokinetic study to fully understand the compound's overall effect and exposure profile.

Caption: Ivabradine metabolism via CYP3A4.

The Gold Standard: Stable Isotope Labeled Internal Standards (SIL-IS)

Quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic inconsistencies, and, most significantly, matrix effects. Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). To correct for this variability, an internal standard (IS) is used.

While structurally similar analogs can be used, the "gold standard" is a stable isotope-labeled version of the analyte.[6][7] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[8] Because it is co-extracted, co-elutes chromatographically, and experiences the same ionization effects as the analyte, it provides the most accurate correction for any experimental variability, leading to superior precision and accuracy.[7][9]

This compound: The Purpose-Built Analytical Tool

This compound is the deuterium-labeled analog of the active metabolite of Ivabradine.[10][] Its purpose is to serve as the ideal internal standard for the quantification of N-Desmethyl Ivabradine in biological samples.[10] By incorporating six deuterium atoms, its mass is shifted sufficiently to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical.

Part 2: Physicochemical Profile and Characterization

Chemical and Physical Properties

A thorough understanding of the reference standard's properties is the first step in method development.

| Property | Value |

| CAS Number | 1346600-74-5 |

| Synonyms | N-Demethylivabradine-d6 Hydrochloride; 3-[1,1,2,2,3,3-Hexadeuterio-3-[[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |

| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ |

| Molecular Weight | 497.02 g/mol |

| Purity | Typically ≥98% by HPLC |

| Appearance | White to Beige Solid |

| Solubility | Soluble in Methanol (Slightly), Chloroform (Slightly) |

| Storage | 2-8°C |

| (Data sourced from various chemical suppliers).[][12] |

Structural Confirmation and Quality Control

Before use, the identity, purity, and isotopic enrichment of any SIL-IS must be rigorously confirmed. The key analytical techniques for this validation are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): Confirms the molecular structure and, critically, verifies the specific positions of the deuterium labels on the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the exact molecular weight, verifying the incorporation of the correct number of deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): Used with a suitable detector (e.g., UV or MS) to determine the chemical purity of the standard, separating it from any synthetic precursors or impurities.

Part 3: Application in Quantitative Bioanalysis by LC-MS/MS

This section outlines a typical workflow for the simultaneous quantification of Ivabradine and N-Desmethyl Ivabradine in human plasma, using N-Desmethyl Ivabradine D6 as the internal standard for the metabolite.

Experimental Workflow: From Plasma to Concentration

The bioanalytical process is a multi-step workflow designed to isolate the analytes from the complex biological matrix and present them for analysis in a clean, concentrated form.

Caption: Bioanalytical workflow for analyte quantification.

Step-by-Step Protocol

The following protocol is a representative method adapted from published literature and established bioanalytical principles.[13]

Step 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Liquid-Liquid Extraction (LLE) is chosen here as it often provides cleaner extracts than protein precipitation, reducing matrix effects and improving assay robustness.

-

Pipette 100 µL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (containing this compound and an appropriate IS for Ivabradine, like Ivabradine-D6) in methanol.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

Step 2: Chromatographic Separation Causality: A C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like Ivabradine and its metabolite. A gradient elution is used to ensure sharp peak shapes and efficient separation from endogenous interferences. Formic acid is added to the mobile phase to acidify it, promoting protonation of the analytes, which is essential for positive mode electrospray ionization (ESI+).

| Parameter | Recommended Value |

| Column | C18, e.g., 100 x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 20% B, ramp to 90% B over 5 min, hold, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| (Parameters are illustrative and require optimization for specific systems).[13][14] |

Step 3: Mass Spectrometric Detection Causality: ESI in positive mode is selected because the analytes contain basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) is the key to selectivity and sensitivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out nearly all chemical noise.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| N-Desmethyl Ivabradine | 455.3 | 262.1 | [M+H]⁺; Product ion corresponds to a characteristic fragment. |

| N-Desmethyl Ivabradine D6 | 461.3 | 262.1 | [M+D]⁺ or [M+H]⁺; Mass shift of +6 Da. Fragmentation can be complex; product ion may or may not contain the label. |

| Ivabradine | 469.3 | 262.1 | [M+H]⁺ |

| (Ion transitions are predictive and must be optimized experimentally on the specific mass spectrometer used).[13][14] |

Part 4: Method Validation: The Foundation of Trustworthiness

A bioanalytical method is not useful until it is proven to be reliable. This is achieved through a rigorous validation process as prescribed by regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline.[15][16] The use of a high-quality SIL-IS like N-Desmethyl Ivabradine D6 is fundamental to meeting these stringent requirements.

Core Validation Parameters

The following table summarizes the key validation experiments and their typical acceptance criteria. The SIL-IS is critical for passing these tests, particularly for matrix effects and stability.

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response.[17] |

| Calibration Curve | Demonstrate the relationship between instrument response and known concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | At least 3 runs with QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[17] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5x that of a blank sample. Accuracy within ±20%, Precision ≤20%. |

| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor CV should be ≤15% across different sources of matrix. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. The SIL-IS corrects for low or variable recovery. |

| Stability | Ensure the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability QCs should be within ±15% of nominal concentration. |

| (Acceptance criteria based on EMA and ICH M10 guidelines).[15][17] |

The Self-Validating System

The true power of a SIL-IS is that it creates a self-validating system for every sample analyzed. By monitoring the peak area of N-Desmethyl Ivabradine D6 across an analytical run, a scientist can instantly diagnose issues. A significant drop in the IS signal for a specific sample might indicate a poor extraction or severe ion suppression unique to that sample. Because the IS response is used to normalize the analyte response (by calculating the peak area ratio), the final calculated concentration is automatically corrected for this sample-specific issue. This provides an unparalleled level of confidence and trustworthiness in the generated data.[9]

Part 5: Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the precise and accurate study of Ivabradine's pharmacokinetics. As the major, active metabolite, understanding the exposure of N-Desmethyl Ivabradine is non-negotiable for a complete regulatory submission. By serving as an ideal internal standard, this deuterated compound allows researchers to develop robust, reliable, and defensible LC-MS/MS methods that can withstand the scrutiny of regulatory review. Its use directly addresses the challenges of variability in sample preparation and matrix effects, ensuring the integrity of data that ultimately informs decisions on drug safety and efficacy.

References

A consolidated list of authoritative sources cited within this guide.

-

Veeprho. rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Available from: [Link]

- Google Patents. WO2010072409A1 - Process for preparation of ivabradine.

-

AKJournals. Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Available from: [Link]

-

ResearchGate. (PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Available from: [Link]

-

Brieflands. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Available from: [Link]

-

Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. Available from: [Link]

-

National Center for Biotechnology Information. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. Available from: [Link]

-

National Center for Biotechnology Information. Ivabradine - StatPearls. Available from: [Link]

-

Wikipedia. Ivabradine. Available from: [Link]

-

YouTube. Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Available from: [Link]

-

European Medicines Agency. Ivabradine JensonR. Available from: [Link]

-

Food and Drug Administration. Guidance for Industry and Researchers. Available from: [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link]

-

European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

-

ResearchGate. (PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Available from: [Link]

-

PubMed. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Available from: [Link]

-

European Medicines Agency. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

-

ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

-

International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

Sources

- 1. akjournals.com [akjournals.com]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 12. achemtek.com [achemtek.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to N-Desmethyl Ivabradine D6 Hydrochloride: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Ivabradine D6 Hydrochloride is the deuterium-labeled form of N-Desmethyl Ivabradine, the primary active metabolite of the anti-anginal drug Ivabradine.[1] Ivabradine exerts its therapeutic effect by selectively inhibiting the If current in the sinoatrial node, thereby reducing heart rate. The N-desmethylated metabolite is pharmacologically active and contributes significantly to the overall clinical efficacy. The incorporation of six deuterium atoms into the N-desmethyl metabolite creates a stable, isotopically enriched internal standard essential for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry-based methods.[2] This guide provides a comprehensive overview of the physical and chemical properties of N-Desmethyl Ivabradine D6 HCl, along with insights into its analytical characterization and stability.

Chemical and Physical Properties

This compound is a synthetic compound that is structurally analogous to its non-deuterated counterpart, with the key difference being the replacement of six hydrogen atoms with deuterium on the propylamino side chain. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |

| CAS Number | 1346600-74-5 | |

| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ | [3] |

| Molecular Weight | 497.06 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity (by HPLC) | Typically ≥98% | [] |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in DMSO. | [][6] |

| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term stability. | [6] |

Spectroscopic Data

Mass Spectrometry: The mass spectrum of N-Desmethyl Ivabradine HCl is consistent with its chemical structure.[4] For the D6 variant, a characteristic mass shift of +6 atomic mass units would be observed due to the presence of six deuterium atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Desmethyl Ivabradine HCl is consistent with its structure.[4] In the ¹H NMR spectrum of the D6 analog, the signals corresponding to the protons on the propyl chain would be absent or significantly reduced due to deuterium substitution.

Infrared (IR) Spectroscopy: The IR spectrum of the parent drug, Ivabradine HCl, shows characteristic absorption bands corresponding to its functional groups.[1][7] Key peaks include those for O-CH₃ stretching, C=O stretching, and C-H stretching.[1][7] The IR spectrum of this compound is expected to be very similar, with potential subtle shifts in vibrational frequencies due to the heavier deuterium atoms.

Stability and Degradation

Forced degradation studies on the parent drug, Ivabradine, provide valuable insights into the stability of the N-desmethyl metabolite under various stress conditions. These studies are crucial for developing stability-indicating analytical methods and for understanding potential degradation pathways.

Ivabradine has been shown to be susceptible to degradation under acidic and oxidative conditions.[8] It is relatively stable in neutral and alkaline media.[8] Degradation is also observed under photolytic and thermal stress.[8]

Experimental Protocol: Forced Degradation Study (Adapted from Ivabradine Studies)

This protocol outlines a general procedure for assessing the stability of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1 N NaOH before analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for a specified period. Neutralize the solution with 1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to a dry heat of 105°C for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and fluorescent light for a specified duration.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Analytical Methodologies

The primary application of this compound is as an internal standard in LC-MS/MS bioanalytical methods for the quantification of N-Desmethyl Ivabradine.

LC-MS/MS Method for Quantification in Biological Matrices

A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of Ivabradine and N-desmethylivabradine in human plasma and urine.[9] This method can be adapted for use with the D6-labeled internal standard.

Chromatographic Conditions (Adapted):

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Desmethyl Ivabradine: Precursor ion -> Product ion (to be determined based on fragmentation)

-

N-Desmethyl Ivabradine D6: Precursor ion (M+6) -> Product ion (to be determined based on fragmentation)

-

Diagram: Bioanalytical Workflow for Pharmacokinetic Studies

Caption: Workflow for the quantification of N-Desmethyl Ivabradine in biological samples using this compound as an internal standard.

Polymorphism

The crystalline form of a pharmaceutical compound can significantly impact its physical properties, including solubility and stability. Several polymorphic forms of the parent drug, Ivabradine hydrochloride, have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10][11][12][13] While specific polymorphism studies on this compound are not publicly available, it is reasonable to assume that it may also exhibit polymorphic behavior. Researchers should be aware of this possibility and consider appropriate characterization if the crystalline form is critical for their application.

Conclusion

N-Desmethyl Ivabradine D6 Hydrochloride is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with its isotopic purity, make it an ideal internal standard for the accurate quantification of the active metabolite of Ivabradine. A thorough understanding of its stability and analytical behavior, as outlined in this guide, is crucial for its effective implementation in regulated bioanalytical assays and for ensuring the integrity of preclinical and clinical study data.

References

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]

-

Formulation And Evaluation of Sustained-Released Ivabradine Hydrochloride Tablets Using Natural Gums. ijstr.org. [Link]

-

Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]

-

Ivabradine-impurities. Pharmaffiliates. [Link]

-

rac-N-Desmethyl Ivabradine-D6 (HCl Salt) | CAS 1346600-74-5. Veeprho. [Link]

-

This compound. ARTIS STANDARDS. [Link]

-

This compound | C26H35ClN2O5 | CID 71315778. PubChem. [Link]

-

N-Nitroso N-Desmethyl Ivabradine. SynZeal. [Link]

-

Formulation Development and Statistical Optimization of Ivabradine Hydrochloride Floating Pulsatile Microspheres Using Response. ijpsonline.com. [Link]

- New polymorph of ivabradine hydrochloride and method for its preparation.

- New polymorph of ivabradine hydrochloride and method for its preparation.

- Polymorphic forms of ivabradine hydrochloride.

-

IVABRADINE N-DESMETHYL HCL. Allmpus. [Link]

-

FTIR spectrum of Ivabradine tablet5mg(sample). ResearchGate. [Link]

-

(a): Experimental FTIR spectrum of IVA-9. (b): Computed IR Spectra of IVA-9 @ DFT-B3LYP/6-311g. ResearchGate. [Link]

-

FTIR of pure ivabradine drug. ResearchGate. [Link]

-

Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. ResearchGate. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC. [Link]

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-Desmethyl Ivabradine-d6 HCl | TargetMol [targetmol.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2781509A1 - New polymorph of ivabradine hydrochloride and method for its preparation - Google Patents [patents.google.com]

- 11. EP2781509B1 - New polymorph of ivabradine hydrochloride and method for its preparation - Google Patents [patents.google.com]

- 12. WO2013102919A1 - Polymorphic forms of ivabradine hydrochloride - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to N-Desmethyl Ivabradine D6 HCl: Mechanism, Application, and Advanced Bioanalytical Insights

Introduction

In the precise world of pharmaceutical development and bioanalysis, the accuracy of quantitative data is paramount. N-Desmethyl Ivabradine D6 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of N-desmethyl ivabradine, the primary active metabolite of the antianginal drug Ivabradine.[][2] This guide provides an in-depth exploration of the scientific principles underpinning its use, beginning with the mechanism of action of the parent drug, Ivabradine, and its metabolite, and culminating in the role and application of the deuterated standard in state-of-the-art bioanalytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this critical analytical tool.

Part 1: The Parent Compound: Ivabradine's Core Mechanism of Action

To appreciate the role of N-Desmethyl Ivabradine D6 HCl, one must first understand the pharmacology of Ivabradine. Ivabradine is a heart rate-lowering agent used in the management of stable heart failure and chronic stable angina pectoris.[3][4] Its therapeutic effect is achieved through a highly specific mechanism of action.

Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart.[5][6] The Iƒ current, primarily mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 4, is a critical component of the heart's pacemaker activity, controlling the rate of spontaneous diastolic depolarization.[3][7] By blocking this channel, Ivabradine reduces the pacemaker firing rate, which in turn selectively slows the heart rate.[4] This action decreases myocardial oxygen demand and allows for more complete ventricular filling, improving cardiac efficiency without affecting myocardial contractility, ventricular repolarization, or blood pressure.[6][8]

Caption: Ivabradine's selective inhibition of the HCN4 channel.

Part 2: The Active Metabolite: N-Desmethyl Ivabradine

Following oral administration, Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][9] This process yields its major active metabolite, N-desmethyl ivabradine (also known as S-18982).

This metabolite is not merely a breakdown product; it is pharmacologically active and possesses a similar potency for Iƒ channel inhibition as the parent compound.[3] N-desmethyl ivabradine circulates in plasma at concentrations approximately 40% of that of Ivabradine, contributing significantly to the overall therapeutic effect.[9] Therefore, for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, the simultaneous and accurate quantification of both Ivabradine and its N-desmethyl metabolite is essential.

Part 3: The Analytical Standard: this compound

This compound is the deuterated form of the N-desmethyl metabolite, designed for use as an internal standard in mass spectrometry-based bioanalysis.[2]

The Principle of Stable Isotope Labeling

The "mechanism of action" for a stable isotope-labeled internal standard is not pharmacological but analytical. Its utility is rooted in its near-perfect mimicry of the target analyte during analysis.[10] By replacing six hydrogen atoms with their stable, heavier isotope, deuterium (D or ²H), the molecular weight of the standard is increased by six mass units.[][2]

This mass shift is the key. While the labeled and unlabeled compounds are chemically and physically identical—meaning they behave the same during sample extraction, chromatography, and ionization—the mass spectrometer can easily differentiate them based on their mass-to-charge ratio (m/z).[10][11]

Key Advantages of Using a Deuterated Internal Standard:

-

Correction for Matrix Effects: Biological samples like plasma are complex. Endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes and experiences the same matrix effects, the ratio of the analyte to the standard remains constant, correcting for this variability.[10][12]

-

Compensation for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. The internal standard, added at the very beginning, is lost at the same rate, ensuring the final analyte/standard ratio accurately reflects the initial concentration.[11]

-

Improved Precision and Accuracy: It corrects for variations in instrument performance, such as injection volume inconsistencies and fluctuations in mass spectrometer sensitivity.[13] This makes the analytical method more robust and reproducible.[14]

A Self-Validating System: The Bioanalytical Workflow

The use of this compound is central to a self-validating bioanalytical system, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for quantifying N-desmethyl ivabradine in biological matrices.[15]

Caption: Typical LC-MS/MS workflow using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a standard, validated method for the simultaneous determination of Ivabradine and N-desmethyl ivabradine in human plasma.[16]

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Ivabradine, N-desmethyl ivabradine, and this compound (as the internal standard, IS) in a suitable organic solvent like methanol.[17]

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of the analytes.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add 25 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. This is a common and efficient technique for sample cleanup in bioanalysis.[18]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used for separation.[16]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.2% formic acid).[16] The formic acid helps to promote protonation for positive ion mode mass spectrometry.

-

Flow Rate: A typical flow rate might be 0.5-1.0 mL/min.[19]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[20]

-

-

Data Acquisition and Quantification:

-

Monitor specific MRM transitions for each compound. The transition represents the fragmentation of a specific parent ion into a characteristic product ion.

-

N-desmethyl ivabradine: m/z 455.2 → 262.2[20]

-

N-Desmethyl Ivabradine D6 (IS): m/z 461.2 → 262.2 (The parent ion is shifted by +6, but the product ion may be the same if the deuterium atoms are not on the fragment).

-

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The consistent response of the IS across all samples validates the accuracy of the measurements for the analyte.

-

Data Summary

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Typical LLOQ (Plasma) |

| Ivabradine | 469.2 | 177.2 | 0.1 - 0.5 ng/mL |

| N-Desmethyl Ivabradine | 455.2 | 262.2 | 0.08 - 0.2 ng/mL |

| N-Desmethyl Ivabradine D6 (IS) | 461.2 | 262.2 | N/A |

LLOQ: Lower Limit of Quantification. Values are representative and may vary based on specific instrumentation and methods.[16][18][20]

Conclusion

This compound is not a therapeutic agent but a cornerstone of modern bioanalytical science. Its mechanism of action is one of analytical fidelity, providing a reliable reference point that enables the precise and accurate quantification of a key active metabolite of Ivabradine. By compensating for the inherent variability of complex biological matrices and analytical instrumentation, it ensures that pharmacokinetic data are trustworthy and robust. This level of analytical rigor is indispensable for successful drug development, clinical trials, and therapeutic drug monitoring, underpinning the safe and effective use of Ivabradine in clinical practice.

References

- Benchchem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide.

- National Center for Biotechnology Information.

- Wikipedia. Ivabradine.

- National Institutes of Health. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor.

- Patsnap Synapse. What is the mechanism of Ivabradine Hydrochloride?

- Dr.Oracle. What is the mechanism of action of Ivabradine (Ivabradine)

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.

- R Discovery. What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy?

- Pharmacognosy Magazine.

- Anonymous. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- Drugs.com.

- ResolveMass Laboratories Inc.

- AptoChem.

- ResearchGate.

- ResearchGate.

- PubMed.

- Brieflands. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.

- BOC Sciences. N-Desmethyl Ivabradine-[d6] Hydrochloride.

- Cayman Chemical. rac-N-desmethyl Ivabradine-d6 (hydrochloride).

- Journal of Neonatal Surgery.

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 5. Ivabradine - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. drugs.com [drugs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. jneonatalsurg.com [jneonatalsurg.com]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e-century.us [e-century.us]

An In-depth Technical Guide on the Application of N-Desmethyl Ivabradine D6 HCl in Heart Failure Research

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical role and application of N-Desmethyl Ivabradine D6 Hydrochloride (HCl) in the context of heart failure research. We will delve into the mechanistic underpinnings of its parent compound, Ivabradine, the rationale for using a stable isotope-labeled internal standard, and provide actionable protocols for its use in bioanalytical assays.

Introduction: The Scientific Imperative for Precise Quantification in Heart Failure Pharmacology

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. A key therapeutic strategy involves reducing the heart rate, thereby decreasing myocardial oxygen demand and improving cardiac efficiency.[1] Ivabradine is a novel heart-rate-lowering agent that has demonstrated significant efficacy in reducing the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure with reduced left ventricular ejection fraction.[2]

Ivabradine's primary mechanism of action is the selective and specific inhibition of the cardiac pacemaker current, known as the "funny" current (Iƒ), which is crucial for regulating pacemaker activity in the sinoatrial (SA) node.[1][3][4] This current is carried through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2] By blocking these channels, Ivabradine slows the diastolic depolarization rate, leading to a reduction in heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[1][2][4]

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Its major active metabolite is N-desmethyl ivabradine (S-18982), which is equipotent to the parent drug and circulates at concentrations approximately 40% that of Ivabradine.[2][3] Given the significant contribution of this metabolite to the overall therapeutic effect, its accurate quantification alongside Ivabradine is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling in heart failure research.

This is where N-Desmethyl Ivabradine D6 HCl comes into play. As a stable isotope-labeled (SIL) internal standard, it is an indispensable tool for achieving the high degree of accuracy and precision required in regulated bioanalysis.[5]

The Role of the "Funny" Current (Iƒ) in Cardiac Pacemaking

To appreciate the significance of Ivabradine and its metabolite, it is essential to understand their molecular target: the Iƒ current.

-

The Pacemaker Potential: The Iƒ current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the sinoatrial node cells at the end of an action potential.[6] This inward current initiates the slow, spontaneous diastolic depolarization, also known as the pacemaker potential.[7] Once this depolarization reaches a certain threshold, it triggers the next action potential, thus setting the rhythm of the heart.[7]

-

Autonomic Nervous System Modulation: The Iƒ current is a key target of the autonomic nervous system. Sympathetic stimulation increases intracellular cyclic AMP (cAMP), which directly binds to HCN channels, enhancing the Iƒ current and accelerating the heart rate.[6] Conversely, parasympathetic stimulation decreases cAMP levels, slowing the heart rate.[6]

-

Pathophysiological Relevance in Heart Failure: In heart failure, elevated sympathetic tone often leads to a persistently high heart rate, which is an independent risk factor for adverse outcomes. By directly inhibiting the Iƒ current, Ivabradine effectively counteracts this, providing a targeted reduction in heart rate.[8]

Signaling Pathway of the Iƒ Current and Ivabradine's Site of Action

Caption: Mechanism of Ivabradine's heart rate-lowering effect.

This compound: The Gold Standard Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[5] A stable isotope-labeled internal standard is considered the gold standard for this purpose.[5]

This compound is the deuterium-labeled analogue of N-desmethyl ivabradine.[9][] The "D6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to the analyte of interest but has a different mass.

Why Use a Stable Isotope-Labeled Internal Standard?

The rationale for using a SIL-IS like this compound is rooted in its ability to mimic the behavior of the analyte throughout the analytical process.

| Feature | Structural Analog IS | Stable Isotope-Labeled IS (e.g., D6) | Causality and Advantage |

| Chemical & Physical Properties | Similar, but not identical. | Virtually identical. | Ensures co-elution in chromatography and similar behavior during extraction and ionization, providing superior correction for matrix effects and recovery losses.[11] |

| Extraction Recovery | May differ from the analyte. | Identical to the analyte. | Accurately tracks and corrects for any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[12] |